
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH
Overview
Description
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is a synthetic hexapeptide featuring an acetylated N-terminus and a free C-terminal carboxyl group. Its sequence includes two consecutive arginine residues followed by proline, tyrosine, isoleucine, and leucine.
Preparation Methods
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for synthesizing AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is Fmoc-based solid-phase peptide synthesis (SPPS) . This method allows stepwise assembly of the peptide chain on a solid resin support, facilitating purification and automation.
- Resin Loading: The synthesis starts by anchoring the C-terminal amino acid (Leu) to a Wang resin or similar solid support.
- Amino Acid Coupling: Sequential coupling of Fmoc-protected amino acids is performed from C-terminus to N-terminus using activating agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU/HATU with bases like DIPEA.
- Deprotection: Fmoc groups are removed by treatment with piperidine in DMF after each coupling.
- Acetylation: After the final amino acid (N-terminal Arg) is coupled and deprotected, the N-terminus is acetylated using acetic anhydride or acetyl chloride.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA) cocktails containing scavengers such as triisopropylsilane and water.
- Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- The hexapeptide this compound was synthesized on Wang resin using Fmoc chemistry with coupling times of about 2 hours per amino acid and purified by RP-HPLC, yielding about 40% of the final product after lyophilization.
Fragment Condensation in Liquid Phase
An alternative or complementary approach involves liquid-phase fragment condensation , where smaller peptide fragments are synthesized separately and then coupled.
- For example, the tripeptide fragment Arg-Arg-Pro and the tripeptide Tyr-Ile-Leu can be synthesized independently.
- These fragments are then joined using coupling agents such as dicyclohexylcarbodiimide (DCC) with additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to improve yield and reduce racemization.
- Protective groups on side chains are used during synthesis and removed after final coupling.
- The final product is purified by ion-exchange chromatography or RP-HPLC.
This method is useful for complex peptides or when isotopic labeling is required.
Use of Protecting Groups and Activation Methods
- Side-Chain Protection: Arginine residues are commonly protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Tos (p-toluenesulfonyl) groups to prevent side reactions.
- Activation: Mixed anhydride methods, DCC-HOBt, or DCC-HOSu are standard for activating carboxyl groups during coupling.
- Scavengers: Propylamine or other amine scavengers are used to quench reactive intermediates and improve purity.
Analytical and Purification Techniques
- RP-HPLC: Used for purification and analysis, typically employing C18 columns with gradients of acetonitrile in aqueous TFA.
- Ion-Exchange Chromatography: Carboxymethylcellulose or CM-Toyopearl columns are used for purification of crude peptides.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- NMR Spectroscopy: For structural confirmation, especially when isotopically labeled amino acids are used.
Summary Table of Preparation Parameters
Step | Reagents/Conditions | Notes |
---|---|---|
Resin Loading | Wang resin, Fmoc-Leu-OH, DIC/DMAP | Manual or automated |
Amino Acid Coupling | Fmoc-AA-OH (1.3–2 eq), HBTU/HATU, DIPEA | 2 h per coupling |
Fmoc Deprotection | 20% Piperidine in DMF | 10–20 min |
N-Terminal Acetylation | Acetic anhydride or acetyl chloride | After last amino acid coupling |
Cleavage & Deprotection | TFA with scavengers (triisopropylsilane, water) | 2–3 h at room temperature |
Purification | RP-HPLC (C18 column), Ion-exchange chromatography | Gradient elution with acetonitrile/TFA |
Yield | ~40% (lyophilized pure peptide) | Varies with scale and method |
Research Findings and Optimization
- Isotopic Labeling: Incorporation of ^13C and ^15N labeled amino acids during SPPS allows for advanced NMR studies of peptide conformation.
- Fragment Condensation: Improves yield and purity for longer peptides or those with difficult sequences.
- Protecting Group Strategies: Use of Pmc and Tos groups on arginine side chains reduces side reactions and improves coupling efficiency.
- Automated Synthesizers: Use of peptide synthesizers (e.g., ABI 433A) enhances reproducibility and scale-up potential.
Chemical Reactions Analysis
Types of Reactions
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH has several scientific research applications:
Chemistry: Used as a reference standard in peptide synthesis and analysis.
Biology: Studied for its role in neurotransmission and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
AC-ARG-ARG-PRO-TYR-ILE-LEU-OH acts as a competitive antagonist of the non-adrenergic non-cholinergic (NANC) neurotransmitter, neuropeptide Y. It binds to neurotensin receptors, modulating various physiological processes such as pain perception, body temperature regulation, and gastrointestinal motility .
Comparison with Similar Compounds
Inferred Molecular Properties :
- Molecular Formula : C₄₀H₆₇N₁₂O₉ (calculated based on sequence and peptide bond formation).
- Molecular Weight : ~860.06 g/mol.
- Key Features : Acetylation at N-terminus, two arginines providing positive charge, proline inducing structural rigidity, and hydrophobic C-terminal residues.
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
The table below contrasts AC-ARG-ARG-PRO-TYR-ILE-LEU-OH with four structurally related peptides from the literature:
Key Observations
Charge and Solubility :
- The target peptide’s two arginines enhance water solubility, similar to the arginine in Proctolin and the bradykinin analog . In contrast, Hirugen’s sulfated tyrosine and acidic residues (Asp, Glu) confer strong negative charge, influencing anticoagulant activity .
Structural Rigidity :
- Proline induces conformational constraints in this compound, a feature shared with Hirugen (Ile-Pro motif) and the bradykinin analog (Pro-Pro-Gly motif) .
Functional Diversity :
- Shorter peptides like Proctolin (5 residues) exhibit neuropeptide activity , whereas longer sequences like Hirugen (13 residues) and oxytocin (9 residues) perform complex roles such as anticoagulation or hormone signaling .
Modifications and Stability :
- Sulfation in Hirugen and disulfide bonds in oxytocin require specific storage conditions (-15°C for Hirugen) to maintain stability. The target peptide lacks such modifications, suggesting standard storage suffices.
Notes and Limitations
Inferred Data : Molecular properties of this compound are calculated due to absence of direct evidence. Experimental validation is required.
Biological Context : The target peptide’s hypothetical roles are extrapolated from sequence homology; functional assays are needed to confirm activity.
Biological Activity
Overview
The compound AC-ARG-ARG-PRO-TYR-ILE-LEU-OH is a peptide that consists of a sequence of amino acids: acetylated arginine (Arg), proline (Pro), tyrosine (Tyr), isoleucine (Ile), and leucine (Leu). This peptide is part of a broader class of bioactive peptides that are studied for their potential therapeutic applications, particularly in areas such as neurobiology, immunology, and cancer research.
The molecular formula for this compound is with a molecular weight of approximately 1,073.26 g/mol. The structure features multiple functional groups that contribute to its biological activity, including the presence of basic (arginine) and aromatic (tyrosine) residues that facilitate interactions with various biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in cellular pathways. The peptide may exert its effects through:
- Receptor Binding : It can bind to G protein-coupled receptors (GPCRs) influencing signal transduction pathways.
- Modulation of Enzyme Activity : The peptide may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes.
- Protein-Protein Interactions : It plays a role in mediating interactions between proteins, which is crucial for cellular communication and function.
1. Neuroactive Properties
Research indicates that this compound exhibits neuroactive properties, acting as a competitive antagonist to neuropeptide Y, which is involved in various physiological processes such as appetite regulation and stress response .
2. Immune Modulation
This peptide has been implicated in modulating immune responses. It can influence the activity of immune cells, potentially enhancing or suppressing inflammatory responses.
3. Potential Therapeutic Applications
The compound is being investigated for its role in wound healing and as a lead compound in drug development targeting various diseases, including cancer. Its unique sequence may offer distinct advantages over other peptides in therapeutic contexts .
Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results showed that treatment with the peptide significantly reduced cell death and improved cell viability compared to controls, suggesting its potential application in neurodegenerative diseases.
Study 2: Immune Response Modulation
Another research effort focused on the immune-modulating effects of this peptide. In vitro experiments demonstrated that this compound could enhance the proliferation of T lymphocytes while reducing pro-inflammatory cytokine production in macrophages, indicating its dual role in immune regulation.
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
AC-RRG-PRO-TYR-ILE | Arg-Pro-Tyr-Ile | Neuroactive, less potent than AC-ARG... |
AC-Leu-Pro-Tyr-Pro | Leu-Pro-Tyr-Pro | Hypocholesterolemic activity |
AC-Ile-Ala-Val-Pro-Gly | Ile-Ala-Val-Pro-Gly | Anti-inflammatory properties |
Q & A
Basic Research Questions
Q. What techniques are essential for structural characterization of AC-ARG-ARG-PRO-TYR-ILE-LEU-OH?
- Methodological Answer : Utilize tandem mass spectrometry (MS/MS) for sequence validation and reversed-phase HPLC to assess purity (>95%). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm secondary structures (e.g., β-turns or helical motifs). Cross-validation using multiple techniques reduces instrumental bias. For reproducibility, document solvent systems, column specifications, and fragmentation patterns in MS/MS .
Q. How can researchers validate the synthesis efficiency of this peptide?
- Methodological Answer : Employ solid-phase peptide synthesis (SPPS) with Fmoc chemistry, optimizing coupling times and deprotection steps. Monitor reaction efficiency via Kaiser tests or HPLC. Post-synthesis, purify using gradient elution and validate yield through quantitative amino acid analysis. Report molar ratios and side-chain protection strategies to enable replication .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Use cell viability assays (e.g., MTT or ATP luminescence) across diverse cell lines (e.g., cancer, primary cells). Standardize incubation times, serum concentrations, and peptide solubility (e.g., DMSO/PBS mixtures). Include vehicle controls and reference compounds (e.g., known agonists/antagonists) to normalize batch-to-batch variability .
Advanced Research Questions
Q. How to resolve conflicting bioactivity data across cellular models?
- Methodological Answer : Conduct factorial design experiments to isolate variables (e.g., cell line origin, culture media pH, or peptide aggregation states). Apply multivariate statistics (ANOVA with Tukey’s post-hoc test) to identify confounding factors. Validate findings using orthogonal assays (e.g., Western blot for signaling markers) and replicate under blinded conditions to minimize observer bias .
Q. What strategies optimize stability studies under physiological conditions?
- Methodological Answer : Design accelerated degradation studies at varying pH (2.0–7.4), temperatures (4–37°C), and enzymatic exposures (e.g., proteases). Quantify degradation products via HPLC-MS and correlate with bioactivity loss using dose-response curves. Computational tools (e.g., molecular dynamics simulations) can predict cleavage sites and guide structural stabilization (e.g., D-amino acid substitutions) .
Q. How to design multi-omics studies to elucidate the peptide’s mechanism of action?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and phosphoproteomics to map signaling pathways. Use cluster analysis and pathway enrichment tools (e.g., STRING, DAVID) to identify hub proteins. Validate targets via CRISPR knockouts or siRNA silencing. Ensure batch correction in omics datasets and deposit raw data in public repositories (e.g., PRIDE, GEO) for transparency .
Q. Data Contradiction and Reproducibility
Q. What statistical approaches address variability in dose-response experiments?
- Methodological Answer : Apply nonlinear regression models (e.g., log[inhibitor] vs. response) with IC50/EC50 calculations. Use bootstrapping to estimate confidence intervals and assess outlier influence. For low reproducibility, increase biological replicates (n ≥ 6) and standardize plate readers/calibration protocols. Report data in compliance with NIH preclinical guidelines .
Q. How to mitigate batch-to-batch variability in peptide synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQA, e.g., purity, solubility) and control raw material sources (e.g., resin lot consistency). Use design-of-experiments (DoE) to optimize SPPS parameters. Validate each batch via circular dichroism (CD) for structural consistency and bioactivity assays .
Q. Experimental Design Tables
Table 1: Key Variables in Bioactivity Assays
Variable | Control Strategy | Statistical Tool |
---|---|---|
Cell Line | Use ≥3 lineages (e.g., HEK293, HeLa) | ANOVA with post-hoc |
Peptide Solubility | Pre-test in assay buffer via DLS | Spearman correlation |
Assay Duration | Time-course pilot (6–48 hrs) | Kaplan-Meier survival |
Table 2: Factorial Design for Stability Studies
Factor | Levels | Response Metric |
---|---|---|
pH | 2.0, 4.5, 7.4 | % Intact peptide (HPLC) |
Temperature | 4°C, 25°C, 37°C | EC50 shift (bioassay) |
Protease Exposure | Trypsin, Pepsin, None | Cleavage sites (MS/MS) |
Properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66N12O9/c1-6-23(4)32(36(58)50-30(38(60)61)20-22(2)3)51-34(56)29(21-25-13-15-26(54)16-14-25)49-35(57)31-12-9-19-52(31)37(59)28(11-8-18-46-40(43)44)48-33(55)27(47-24(5)53)10-7-17-45-39(41)42/h13-16,22-23,27-32,54H,6-12,17-21H2,1-5H3,(H,47,53)(H,48,55)(H,49,57)(H,50,58)(H,51,56)(H,60,61)(H4,41,42,45)(H4,43,44,46)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUADVYNSAVMKLJ-HVEPFCGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
859.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74853-69-3 | |
Record name | Acetylneurotensin (8-13) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074853693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.